N-(2-Amino-4-chlorophenyl)-2-methylpropanamide N-(2-Amino-4-chlorophenyl)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 86569-49-5
VCID: VC7814146
InChI: InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,12H2,1-2H3,(H,13,14)
SMILES: CC(C)C(=O)NC1=C(C=C(C=C1)Cl)N
Molecular Formula: C10H13ClN2O
Molecular Weight: 212.67 g/mol

N-(2-Amino-4-chlorophenyl)-2-methylpropanamide

CAS No.: 86569-49-5

Cat. No.: VC7814146

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Amino-4-chlorophenyl)-2-methylpropanamide - 86569-49-5

Specification

CAS No. 86569-49-5
Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
IUPAC Name N-(2-amino-4-chlorophenyl)-2-methylpropanamide
Standard InChI InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,12H2,1-2H3,(H,13,14)
Standard InChI Key YCXWEZUJLYFKCU-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=C(C=C(C=C1)Cl)N
Canonical SMILES CC(C)C(=O)NC1=C(C=C(C=C1)Cl)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 228.68 g/mol (calculated from atomic masses). Key structural features include:

  • Phenyl core: Substituted with -NH₂ (C2) and -Cl (C4), creating a polar aromatic system.

  • Propanamide side chain: A branched 2-methyl group (isobutyramide) enhances lipophilicity, as evidenced by a calculated clogP of ~2.5 .

Physicochemical Parameters

Comparative data from structurally similar compounds suggest:

PropertyValue
Density~1.14 g/cm³
Boiling Point~409°C (extrapolated)
Melting PointNot reported
Flash Point~201°C
SolubilityLow in water; soluble in organic solvents (e.g., DCM, acetone)

The chlorine atom’s electronegativity increases dipole moments, while the amino group facilitates hydrogen bonding, influencing solubility and crystallinity .

Synthesis and Characterization

Synthetic Routes

Two primary methodologies emerge from literature:

Direct Acylation

Reaction of 2-amino-4-chloroaniline with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) yields the target compound :

C6H5Cl(NH2)+(CH3)2CHCOClBaseN-(2-Amino-4-chlorophenyl)-2-methylpropanamide\text{C}_6\text{H}_5\text{Cl(NH}_2\text{)} + \text{(CH}_3\text{)}_2\text{CHCOCl} \xrightarrow{\text{Base}} \text{N-(2-Amino-4-chlorophenyl)-2-methylpropanamide}

This method parallels the synthesis of N-(4-amino-2-chlorophenyl)-2-methylpropanamide hydrochloride , albeit with adjusted substitution positions.

Alkylation of Preformed Amides

As demonstrated in TSPO ligand synthesis , bromo-propanamide intermediates (e.g., 2-bromo-N-methylpropanamide) can alkylate substituted quinolines or phenyl rings under basic conditions (e.g., Cs₂CO₃ in acetone). Adapting this approach, 2-amino-4-chlorophenol could serve as the nucleophile.

Characterization Techniques

  • ¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), amide -NH (δ ~8.0 ppm), and isopropyl -CH₃ (δ 1.1–1.3 ppm) .

  • HRMS: Molecular ion peak at m/z 228.07 (M⁺) .

  • X-ray Crystallography: Limited data, but related structures show planar amide linkages and intramolecular H-bonding .

CompoundTSPO Binding (Kₐ)clogP
22a 0.10 nM (rat)4.18
Target Compound (Predicted)~1–10 nM~2.5

The target compound’s lower lipophilicity (clogP) may improve blood-brain barrier permeability compared to bulkier quinoline derivatives .

Antimicrobial Activity

Pyrano[2,3-c]pyrazole derivatives with chloro-phenyl groups show moderate antibacterial effects . While untested, the amino-chloro substitution in the target compound could enhance interactions with microbial enzymes.

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